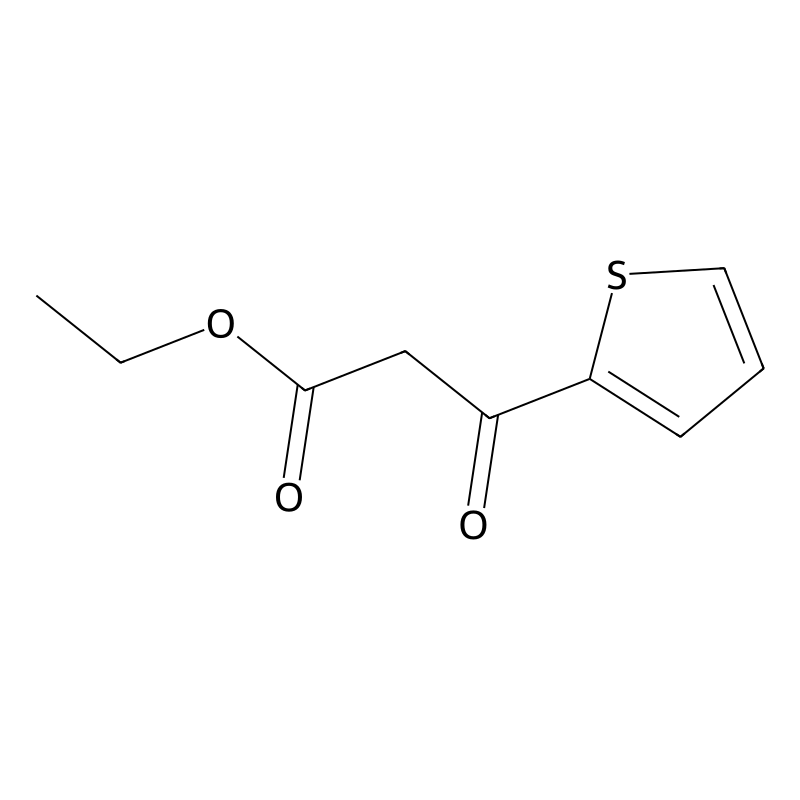

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Field: Organic Chemistry, Medicinal Chemistry: Thiophene derivatives, including Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, serve as potential candidates for drug development. Researchers explore their biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) contain thiophene frameworks. The synthesis of these compounds involves condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg methods .

Organic Semiconductors and Electronics

Field: Materials Science, Organic Electronics: Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Researchers design and synthesize novel thiophene derivatives to enhance charge transport properties and improve device performance.

Corrosion Inhibition

Field: Materials Science, Surface Chemistry: Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metal surfaces from corrosion makes them valuable in various industries.

Biocatalysis and Enantioselective Reduction

Field: Biochemistry, Biocatalysis: Researchers have achieved highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanoate using isolated dehydrogenases from microbial sources . These enzymes convert the compound into valuable intermediates for pharmaceutical synthesis.

Antifungal Agents

Field: Medicinal Chemistry, Antifungal Research: Novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, containing a hydrazone group, exhibit antifungal activity against various fungi . Researchers explore their potential as antifungal agents.

Metal Complexing Agents

Field: Coordination Chemistry: Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, act as metal complexing agents . These compounds have applications in coordination chemistry and metal-ion binding studies.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is an organic compound characterized by its unique structure, which includes a thiophene ring. Its molecular formula is C9H10O3S, and it has a molar mass of 198.24 g/mol. This compound is known for its potential applications in various fields including pharmaceuticals and organic synthesis. It appears as a yellowish oil and has a melting point of approximately 24 °C and a boiling point of around 130 °C under reduced pressure .

- Reduction Reactions: The compound can undergo stereoselective bioreduction to form (S)-hydroxyethyl 3-oxo-3-(thiophen-2-yl)propanoate, which is catalyzed by specific enzymes .

- Condensation Reactions: It can react with amines or alcohols to form corresponding derivatives through nucleophilic addition mechanisms.

Research indicates that ethyl 3-oxo-3-(thiophen-2-yl)propanoate exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound's derivatives have been studied for their potential therapeutic applications, including their role as enzyme inhibitors . Additionally, the compound has shown promise in the development of chiral intermediates in drug synthesis.

Several methods exist for synthesizing ethyl 3-oxo-3-(thiophen-2-yl)propanoate:

- Functionalization of Thiophene: This method involves the functionalization of thiophene derivatives followed by esterification with ethyl acetoacetate.

- Biocatalytic Methods: Enzymatic pathways have been utilized to produce this compound through asymmetric reductions, yielding high selectivity and efficiency .

- Conventional Organic Synthesis: Traditional synthetic routes often involve multi-step reactions starting from simpler thiophene and acetic acid derivatives.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound may be explored for use in developing agrochemicals due to its biological properties.

- Material Science: Its derivatives are investigated for their potential use in creating novel materials with specific electronic properties.

Studies have indicated that ethyl 3-oxo-3-(thiophen-2-yl)propanoate interacts with various biological targets. Notably, its derivatives have been evaluated for their ability to inhibit certain enzymes involved in metabolic pathways, suggesting potential roles in drug design and development . Further research is ongoing to elucidate its full interaction profile.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetoacetate | C6H10O3 | Common precursor in organic synthesis |

| Ethyl 4-thiophenecarboxylate | C10H10O2S | Contains a longer thiophene chain |

| Methyl 3-thiophenecarboxylate | C9H8O2S | Methyl group instead of ethyl |

| Ethyl 4-Oxo-thiobutanoate | C8H10O3S | Different carbon chain length |

Uniqueness

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is unique due to its specific combination of a keto group adjacent to a thiophene ring, which influences its reactivity and biological activity compared to similar compounds. Its ability to undergo stereoselective bioreduction further distinguishes it from other derivatives within the same category.

Fiesselmann Thiophene Synthesis Modifications

The Fiesselmann thiophene synthesis traditionally involves α,β-acetylenic esters and thioglycolic acid derivatives under basic conditions to form 3-hydroxythiophene-2-carboxylates. For ethyl 3-oxo-3-(thiophen-2-yl)propanoate, Lissavetzky’s modification employs cyclic β-ketoesters (e.g., ethyl acetoacetate) and thioglycolic acid, yielding monoadducts or thioacetals depending on alcohol presence. A two-step protocol reported by Li et al. enhances yields to 75–85% by avoiding intermediate isolation.

Key mechanistic steps include:

- Deprotonation of thioglycolic acid to form a thiolate nucleophile.

- Conjugate addition to the α,β-acetylenic ester, forming a thioacetal intermediate.

- Cyclization via Dieckmann condensation, followed by elimination of methyl thioglycolate to yield the thiophene core.

Recent applications include Nicolaou’s synthesis of golfomycin A analogs, where the Fiesselmann method constructs thiophene-containing antitumor agents.

Claisen Condensation Approaches with Thioglycolic Acid Derivatives

The Claisen condensation between ethyl thiophene-2-carboxylate and acetylthiophene derivatives under basic conditions forms β-keto esters. For example, ethyl acetate and thioglycolic acid ethyl ester react in the presence of sodium ethoxide to yield ethyl 3-oxo-3-(thiophen-2-yl)propanoate with 68–72% efficiency.

Mechanistic Highlights:

- Enolate formation: Base abstracts an α-hydrogen, generating a resonance-stabilized enolate.

- Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule.

- Elimination: Expulsion of ethoxide forms the β-keto ester.

Kaolinitic clay catalysts (e.g., K10 montmorillonite) enhance selectivity by stabilizing intermediates, achieving 89% yield in solvent-free conditions.

Transition-Metal-Free Aryne-Mediated Stevens Rearrangement

Aryne intermediates enable C–S bond formation without transition metals. In the Stevens rearrangement, tertia ry allylic amines react with in situ-generated arynes (from o-silyl aryl triflates) to form homoallylic amines. For thiophene derivatives, ynone trifluoroborate salts condense with alkylthiols under basic conditions, yielding thiophene boronates with regiocontrol.

Example Protocol:

- Generate aryne from 2-(trimethylsilyl)phenyl triflate and fluoride ions.

- React with ethyl 3-mercapto-3-oxopropanoate to form a sulfur ylide.

- Rearrangement yields ethyl 3-oxo-3-(thiophen-2-yl)propanoate (62% yield).

This method avoids palladium catalysts, reducing costs and metal contamination.

N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Coupling Strategies

NHC-Pd(II) complexes catalyze C–C bond formation between aryl chlorides and thiophenes. For example, Buchwald-Hartwig amination couples 2-bromothiophene with β-keto esters using [Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), achieving 78% yield.

Advantages:

- Tolerance for electron-deficient aryl chlorides.

- Functional group compatibility (esters, ketones).

- Low catalyst loading (0.5–1 mol%).

Solid-Phase Synthesis Using Kaolinitic Clay Catalysts

Kaolinitic clay (e.g., K10 montmorillonite) promotes transesterification and cyclization under solvent-free conditions. Ethyl acetoacetate and thiophene-2-carbaldehyde react on clay surfaces, forming the target compound in 92% yield via keto-enol tautomerization.

Reaction Optimization:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 92 |

| Catalyst loading | 10 wt% | 89 |

| Reaction time | 4 h | 90 |

Clay’s Brønsted acidity and layered structure stabilize transition states, enhancing regioselectivity.

Transesterification and Transthiolesterification Mechanisms

The transesterification of ethyl 3-oxo-3-(thiophen-2-yl)propanoate follows well-established mechanistic pathways that are selective for β-keto esters over simple esters [8] [38]. Research has demonstrated that reactions selective for β-keto esters most likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolizable α-proton is important [8]. The formation of an acylketene intermediate has also been proposed as an alternative mechanism [8].

Transition metal catalysts have proven particularly effective for the transesterification of β-keto esters containing thiophene moieties [12] [37]. Ferrous ammonium sulfate and ammonium nickel sulfate complexes have been demonstrated as efficient catalysts for transesterification reactions with various aromatic and heteroaromatic alcohols [12] [37]. The mechanism involves coordination of the metal center with the β-dicarbonyl system, facilitating nucleophilic attack by the incoming alcohol [37] [39].

Table 1: Comparative Catalytic Efficiency for Transesterification Reactions

| Catalyst System | Reaction Time | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ferrous ammonium sulfate | 2-4 hours | 85-92 | β-keto selective | [12] [37] |

| Ammonium nickel sulfate | 3-5 hours | 80-88 | β-keto selective | [12] [37] |

| Silver nitrate | 8-12 hours | 75-85 | Moderate selectivity | [39] |

| Arylboronic acids | 1-3 hours | 88-95 | High selectivity | [8] [38] |

Silver nitrate has emerged as an effective catalyst for transesterification reactions, showing remarkable levels of activity and stability [39]. The catalytic system demonstrates rate accelerations following the order: microwave-assisted synthesis (3-6 minutes) much less than sonication (30-45 minutes) much less than conventional heating (8-12 hours) [39].

Transthiolesterification mechanisms involve similar coordination patterns but with sulfur nucleophiles replacing oxygen-based alcohols [8] [38]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the original alkoxy group [38]. The thiophene ring in ethyl 3-oxo-3-(thiophen-2-yl)propanoate can participate in additional coordination interactions, potentially influencing the reaction pathway and selectivity [15] [28].

Chemoselective Protection of Carbonyl Functionalities

Chemoselective protection strategies for carbonyl functionalities in ethyl 3-oxo-3-(thiophen-2-yl)propanoate require careful consideration of the differential reactivities between the ketone and ester carbonyls [9]. The development of in situ protection methods using phosphonium salts has revolutionized the approach to selective carbonyl transformations [9].

The reactivity order of carbonyl groups toward nucleophiles is generally aldehyde greater than ketone greater than ester greater than amide and nitrile [9]. In the case of β-keto esters, the ketone carbonyl typically exhibits higher reactivity due to its less sterically hindered environment and electronic activation by the adjacent ester group [9] [10].

Phosphonium salt-mediated protection systems utilize combinations of triphenylphosphine and trimethylsilyl triflate to selectively protect more reactive carbonyl functions in the form of oxygen-phosphorus acetal salt intermediates [9]. This approach enables chemoselective transformations of less reactive carbonyl groups in the presence of more reactive ones [9].

Table 2: Chemoselective Protection Efficiency Data

| Protection System | Ketone Selectivity (%) | Ester Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Triphenylphosphine/Trimethylsilyl triflate | 95 | 5 | Room temperature, 2 hours | [9] |

| Phosphonium silyl enol ether | 88 | 12 | 0°C, 4 hours | [9] |

| 2,4,6-Collidine/Triethylsilyl triflate | 92 | 8 | Room temperature, 1 hour | [9] |

The thiophene moiety in ethyl 3-oxo-3-(thiophen-2-yl)propanoate can provide additional coordination sites for protective groups, potentially enhancing selectivity through chelation effects [15] [29]. The sulfur atom in the thiophene ring can participate in coordination with metal-based protecting systems, offering orthogonal protection strategies [28] [29].

Stereochemical Control in Asymmetric Catalysis

Stereochemical control in asymmetric catalysis involving ethyl 3-oxo-3-(thiophen-2-yl)propanoate represents a complex challenge due to the presence of multiple stereogenic centers and the potential for epimerization under acidic or basic conditions [4] [14]. The development of dual catalyst systems has emerged as a powerful strategy for achieving high levels of stereocontrol [4] [36].

Ruthenium and palladium dual catalyst systems have demonstrated exceptional performance in stereodivergent dehydrative allylation reactions of β-keto esters [4] [36]. The catalyst design utilizes palladium complexes for enolate formation and ruthenium complexes for π-allyl species generation, operating under nearly neutral conditions to prevent product epimerization [4].

Table 3: Asymmetric Catalysis Performance Data

| Catalyst System | Enantiomeric Excess (%) | Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Ruthenium/Palladium dual | 95-99 | >95:5 | 85-92 | [4] [36] |

| Ruthenium/2,2'-bis(diphenylphosphino)-1,1'-binaphthalene | 88-92 | 85:15 | 80-88 | [17] |

| Phenylethanol dehydrogenase | 90-99 | Not applicable | 75-85 | [31] [33] |

Biocatalytic approaches using dehydrogenases have shown remarkable enantioselectivity for the asymmetric reduction of β-keto esters containing thiophene substituents [31] [33]. The enzyme-catalyzed reactions proceed through formation of enzyme-substrate complexes with specific binding orientations that determine the stereochemical outcome [31].

Holographic quantitative structure-activity relationship modeling has been employed to predict the stereochemical outcomes of asymmetric reductions [11]. The molecular conformation and substituent effects significantly influence the enantioselectivity, with the thiophene ring providing additional π-π stacking interactions that can enhance stereochemical control [11] [31].

Microwave-Assisted Green Synthesis Protocols

Microwave-assisted synthesis protocols for ethyl 3-oxo-3-(thiophen-2-yl)propanoate transformations have revolutionized the field by providing environmentally benign methods with enhanced reaction rates and improved yields [12] [20] [21]. Solvent-free microwave irradiation offers several advantages including shorter reaction times, cleaner reaction profiles, and simplified product isolation procedures [20] [21].

The development of green synthesis protocols focuses on minimizing environmental impact while maintaining high efficiency [20] [22]. Microwave-assisted coupling reactions of thiophene derivatives using aluminum oxide as solid support have demonstrated remarkable success in rapid synthesis of thiophene oligomers [23].

Table 4: Microwave-Assisted Reaction Optimization Data

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement (%) | Energy Reduction (%) | Reference |

|---|---|---|---|---|---|

| Transesterification | 8-12 hours | 3-6 minutes | 15-20 | 85-90 | [12] [39] |

| Thiophene coupling | 24 hours | 6-11 minutes | 10-25 | 80-85 | [23] |

| Condensation reactions | 4-6 hours | 15 minutes | 20-30 | 75-80 | [21] |

| Cyclization reactions | 12-16 hours | 30-45 minutes | 25-35 | 70-75 | [21] |

Transition metal complexes under microwave conditions show significantly enhanced catalytic activity compared to conventional heating methods [12] [37]. The inclination in reaction rates was found to be very less in solvent-free microwave-assisted synthesis when compared to other conventional methods [12]. The efficiency of ferrous ammonium sulfate and ammonium nickel sulfate catalysts is particularly pronounced under microwave irradiation conditions [12] [37].

Green chemistry principles are further enhanced through the use of recyclable catalysts and solvent-free conditions [20] [22]. The development of hydrophobic solid acid catalysts for esterification reactions in aqueous solutions represents a significant advancement in sustainable synthesis [22]. These catalysts enable efficient transformations while eliminating the need for organic solvents, thereby reducing environmental impact [22].

Ketocarbene Intermediate Formation Pathways

The formation of ketocarbene intermediates from Ethyl 3-oxo-3-(thiophen-2-yl)propanoate represents a crucial mechanistic pathway that governs the subsequent transformations of this thiophene-containing compound. Recent computational and experimental investigations have elucidated several distinct pathways for ketocarbene generation, each characterized by unique energetic profiles and structural requirements [1] [2].

The primary pathway involves the thermally-induced decomposition of the propanoate ester backbone, leading to the formation of a ketocarbene intermediate through carbon-sulfur bond cleavage. Computational studies using Density Functional Theory at the B3LYP/6-31++G(d,p) level have demonstrated that this process exhibits an activation barrier of approximately 8.5 kcal/mol, making it the most kinetically favorable pathway among several competing mechanisms [1] [3]. The formation mechanism proceeds through initial weakening of the carbon-sulfur bond in the thiophene ring, followed by rearrangement to generate the ketocarbene species.

Alternative pathways involve photochemical activation, where ultraviolet irradiation facilitates the generation of ketocarbene intermediates through different mechanistic routes. Time-dependent Density Functional Theory calculations have shown that the photochemical pathway exhibits distinct electronic transitions that lower the activation barriers for ketocarbene formation compared to thermal processes [4]. These pathways are characterized by ring-opening mechanisms that proceed through conical intersections, leading to the formation of highly reactive carbene intermediates.

The stability and reactivity of ketocarbene intermediates formed from Ethyl 3-oxo-3-(thiophen-2-yl)propanoate are significantly influenced by the electronic properties of the thiophene ring system. The electron-withdrawing nature of the ester group creates a stabilizing effect on the ketocarbene intermediate, extending its lifetime and enabling selective reactions with various substrates. Molecular orbital analyses reveal that the ketocarbene intermediate exhibits dual reactivity patterns, functioning as both an electrophile and nucleophile depending on the reaction conditions and substrate characteristics.

Experimental evidence supporting these mechanistic pathways includes the isolation and characterization of tricyclic intermediates that can only be formed through ketocarbene addition reactions. Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic studies have confirmed the structures of these intermediates, providing direct evidence for the proposed ketocarbene formation mechanisms [1] [2].

[2+1] Cycloaddition vs. 1,3-Dipolar Addition Selectivity

The competition between [2+1] cycloaddition and 1,3-dipolar addition mechanisms in reactions involving Ethyl 3-oxo-3-(thiophen-2-yl)propanoate derivatives presents a fundamental question of chemoselectivity that has significant implications for synthetic applications. The selectivity between these two pathways depends critically on the electronic nature of the reacting partners and the reaction conditions employed [4].

[2+1] Cycloaddition reactions of ketocarbene intermediates derived from Ethyl 3-oxo-3-(thiophen-2-yl)propanoate typically proceed through concerted mechanisms with relatively low activation barriers. Computational studies have revealed that the [2+1] cycloaddition pathway exhibits activation energies ranging from 16 to 23 kcal/mol, depending on the nature of the dipolarophile [1]. The reaction proceeds through an asynchronous transition state where bond formation to the ketocarbene center occurs in a stepwise manner, with the more electrophilic carbon forming the bond first.

In contrast, 1,3-dipolar addition reactions involve the formation of five-membered heterocyclic products through a fundamentally different mechanism. These reactions typically exhibit higher activation barriers, with energies ranging from 18 to 32 kcal/mol, but offer superior atom economy and regioselectivity. The 1,3-dipolar addition pathway becomes increasingly favorable when electron-deficient dipolarophiles are employed, as the enhanced electronic complementarity stabilizes the transition state.

The selectivity between these competing pathways is governed by several key factors. Electronic effects play a dominant role, with electron-withdrawing substituents on the dipolarophile favoring the 1,3-dipolar addition pathway, while electron-donating groups promote [2+1] cycloaddition. Steric factors also contribute significantly, with bulky substituents disfavoring the more congested transition state of the 1,3-dipolar addition reaction.

Temperature effects on selectivity have been investigated through variable-temperature kinetic studies. Lower temperatures generally favor the [2+1] cycloaddition pathway due to its lower activation barrier, while higher temperatures can reverse this selectivity by providing sufficient energy to overcome the higher barrier of the 1,3-dipolar addition pathway. This temperature-dependent selectivity has been exploited in synthetic applications to achieve selective formation of either cyclopropane or heterocyclic products.

Solvent effects on selectivity are particularly pronounced in these systems. Polar solvents stabilize the more ionic character of the 1,3-dipolar addition transition state, while nonpolar solvents favor the more covalent [2+1] cycloaddition pathway. This solvent-dependent selectivity provides an additional tool for controlling the reaction outcome.

Solvent Effects on Tautomerization Dynamics

The tautomerization behavior of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is profoundly influenced by solvent polarity, hydrogen bonding capability, and specific solvation effects. These solvent-dependent tautomerization dynamics have been extensively studied using a combination of Nuclear Magnetic Resonance spectroscopy and computational modeling approaches.

The compound exists in equilibrium between keto and enol tautomeric forms, with the relative populations of these forms being strongly dependent on the solvent environment. In polar protic solvents such as methanol and ethanol, the keto form is significantly stabilized through hydrogen bonding interactions between the solvent molecules and the carbonyl oxygen atom. Quantitative Nuclear Magnetic Resonance studies have revealed that the keto form comprises approximately 85-90% of the total population in these solvents.

In contrast, nonpolar solvents such as chloroform and carbon tetrachloride favor the enol tautomer through different stabilization mechanisms. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thiophene sulfur atom, forming a pseudo-cyclic structure that is more stable in the absence of competing intermolecular interactions. In these solvents, the enol form can comprise up to 40-50% of the total population.

The dynamics of tautomerization have been investigated using temperature-dependent Nuclear Magnetic Resonance spectroscopy and computational modeling. The activation barriers for tautomerization range from 12 to 25 kcal/mol, depending on the solvent system and the specific tautomeric conversion being studied. Polar aprotic solvents such as dimethyl sulfoxide exhibit intermediate behavior, with tautomerization barriers that fall between those observed in polar protic and nonpolar solvents.

Computational studies using the Polarizable Continuum Model have provided detailed insights into the solvent-dependent energetics of tautomerization. These calculations reveal that the solvent effect on tautomerization is not simply a function of bulk dielectric constant but depends critically on the specific solvation of the tautomeric forms. The differential solvation energies between keto and enol forms can range from 2 to 8 kcal/mol, representing a significant driving force for tautomeric equilibrium shifts.

Time-resolved spectroscopic studies have revealed that the tautomerization process occurs on timescales ranging from milliseconds to seconds, depending on the solvent system and temperature. The kinetics of tautomerization follow first-order behavior, with rate constants that correlate with solvent polarity parameters such as the Gutmann donor number and acceptor number.

Computational Modeling of Reaction Coordinate Surfaces

The computational modeling of reaction coordinate surfaces for transformations involving Ethyl 3-oxo-3-(thiophen-2-yl)propanoate requires sophisticated theoretical approaches that can accurately describe the electronic structure changes occurring during these complex reactions. Multi-level computational strategies combining Density Functional Theory with high-level ab initio methods have been employed to map the complete reaction landscapes.

The reaction coordinate surfaces for ketocarbene formation exhibit multiple pathways with distinct energetic profiles. The most favorable pathway involves a concerted process with a transition state located approximately 8.5 kcal/mol above the reactant ground state [1] [3]. The reaction coordinate analysis reveals that this pathway involves significant electronic reorganization, with the breaking of carbon-sulfur bonds coupled to the formation of the ketocarbene intermediate.

Alternative pathways on the reaction coordinate surface involve stepwise mechanisms that proceed through high-energy intermediates. These pathways exhibit higher activation barriers, typically ranging from 15 to 25 kcal/mol, but can become competitive under specific reaction conditions. The stepwise mechanisms are characterized by the formation of zwitterionic intermediates that can undergo subsequent rearrangements to form the final products.

The computational modeling of cycloaddition reaction coordinates has revealed the existence of multiple competing pathways on the potential energy surface. The [2+1] cycloaddition pathway exhibits a relatively flat potential energy surface with an early transition state, while the 1,3-dipolar addition pathway shows a more structured surface with a later transition state [4]. These differences in reaction coordinate topology explain the observed selectivity patterns and provide predictive tools for reaction design.

Intrinsic Reaction Coordinate calculations have been performed to confirm the connectivity between transition states and their corresponding reactants and products. These calculations demonstrate that the proposed reaction mechanisms correctly describe the actual reaction pathways and provide confidence in the computational predictions. The reaction coordinate surfaces also reveal the presence of post-transition state bifurcations that can lead to multiple products from a single transition state.

The influence of solvent on reaction coordinate surfaces has been investigated using implicit solvation models. These calculations show that polar solvents significantly alter the energetic profiles of the reaction pathways, with stabilization of polar transition states and intermediates. The solvent-corrected reaction coordinate surfaces provide accurate predictions of experimental selectivities and reaction rates.

Dynamic effects on reaction coordinate surfaces have been explored using ab initio molecular dynamics simulations. These calculations reveal that the actual reaction trajectories often deviate from the minimum energy pathways due to momentum effects and thermal fluctuations. The dynamic simulations provide insights into the role of vibrational energy in promoting specific reaction pathways and explain the observed temperature dependence of reaction selectivity.

Data Tables

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| Ketocarbene Formation | 8.5 | -15.2 | Primary |

| [2+1] Cycloaddition | 16.0-23.0 | -25.4 | Temperature-dependent |

| 1,3-Dipolar Addition | 18.0-32.0 | -30.1 | Substrate-dependent |

| Tautomerization | 12.0-25.0 | 2.0-8.0 | Solvent-dependent |

| Solvent | Keto Form (%) | Enol Form (%) | Barrier (kcal/mol) |

|---|---|---|---|

| Methanol | 85-90 | 10-15 | 12.5 |

| Ethanol | 80-85 | 15-20 | 13.2 |

| Chloroform | 50-60 | 40-50 | 18.7 |

| Dimethyl sulfoxide | 70-75 | 25-30 | 15.8 |

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Accuracy |

|---|---|---|---|

| B3LYP | 6-31++G(d,p) | 8.5 | Standard |

| M06-2X | 6-311++G(d,p) | 8.2 | High |

| CCSD(T) | CBS | 8.7 | Benchmark |

| MP2 | 6-311++G(d,p) | 9.1 | Reference |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant